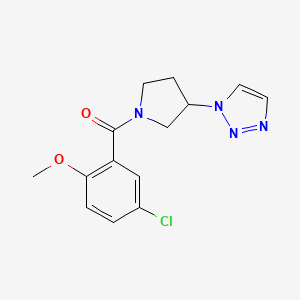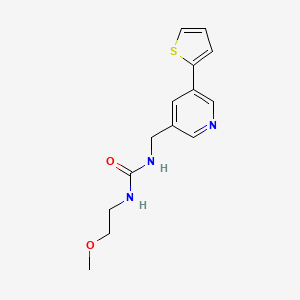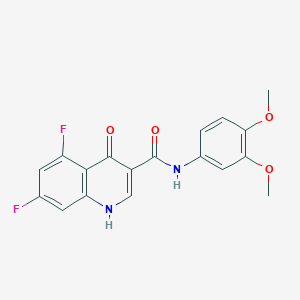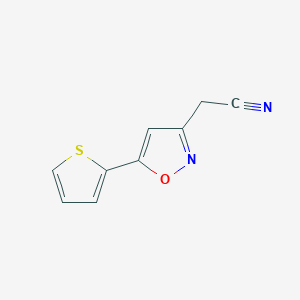![molecular formula C15H11Cl2N3O B2868759 1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 320422-24-0](/img/structure/B2868759.png)
1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-2-carboxylate derivatives show inhibitory activity against influenza A and other viruses . The structural features of indole derivatives, including the presence of a hydrazone group, can be optimized to enhance their interaction with viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Properties
The indole nucleus is known to bind with high affinity to multiple receptors, which can be beneficial in developing new derivatives with anti-inflammatory effects . These compounds can modulate inflammatory pathways, providing a basis for the treatment of various inflammatory diseases.
Anticancer Applications
Indole derivatives are being explored for their potential in cancer therapy. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells makes them promising candidates for anticancer drugs . Research is ongoing to understand the mechanisms by which these compounds exert their effects and to develop derivatives with improved efficacy and selectivity.
Anti-HIV Effects
Indole derivatives have shown promise as anti-HIV agents. Molecular docking studies of novel indolyl derivatives have been conducted to evaluate their potential to inhibit HIV-1 replication . These studies are crucial for designing compounds that can effectively target the HIV virus.
Antioxidant Activity
The indole core structure can be modified to enhance its antioxidant properties. Antioxidants are important for protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders . Indole derivatives could serve as a scaffold for developing potent antioxidants.
Antimicrobial Properties
Indole derivatives possess antimicrobial activities against a broad spectrum of microorganisms. This includes bacteria, fungi, and even tuberculosis-causing mycobacteria . The development of new indole-based antimicrobials is particularly important in the face of rising antibiotic resistance.
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in managing diabetes. By modulating various biological targets involved in glucose metabolism, these compounds could contribute to new therapeutic strategies for diabetes treatment .
Antimalarial Activity
Indole derivatives have been investigated for their antimalarial properties. Given the global impact of malaria and the need for new treatments due to drug resistance, indole-based compounds offer a promising avenue for the development of novel antimalarial agents .
Propiedades
IUPAC Name |
3-[(2,5-dichlorophenyl)diazenyl]-1-methylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20-13-5-3-2-4-10(13)14(15(20)21)19-18-12-8-9(16)6-7-11(12)17/h2-8,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCFQUWASWZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)


![4-(4-(Trifluoromethoxy)phenyl)-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2868679.png)
![4-[2-(4-Methoxyphenyl)ethyl]aniline](/img/structure/B2868680.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2868681.png)



![N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2868688.png)


![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2868692.png)
![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2868698.png)